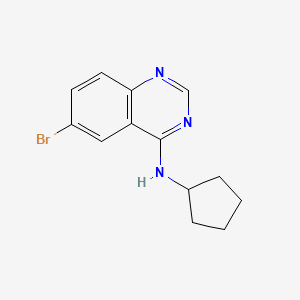

6-bromo-N-cyclopentylquinazolin-4-amine

Description

6-Bromo-N-cyclopentylquinazolin-4-amine is a quinazoline derivative characterized by a bromine substituent at position 6 and a cyclopentylamine group at position 4 of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .

Properties

IUPAC Name |

6-bromo-N-cyclopentylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-9-5-6-12-11(7-9)13(16-8-15-12)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXCYXHXSLFKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 6-bromo-N-cyclopentylquinazolin-4-amine, can be achieved through various methods. Traditional synthetic methods include Aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . For instance, the Aza-Diels-Alder reaction involves the coupling of imine and electron-rich alkene to form the quinazoline scaffold .

Industrial Production Methods: Industrial production of quinazoline derivatives often employs metal-catalyzed reactions and green chemistry protocols to ensure efficiency and environmental sustainability . These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-cyclopentylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Scientific Research Applications

6-Bromo-N-cyclopentylquinazolin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclopentylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes, including kinases, by binding to their active sites. This inhibition disrupts cellular signaling pathways, leading to the desired therapeutic effects . For example, quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine

- Synthesis : Prepared via nucleophilic substitution of 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF, achieving a 99% yield .

- Derivative : Suzuki coupling with benzo[d][1,3]dioxol-5-ylboronic acid yielded 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (58% yield), demonstrating the bromine’s utility for diversification .

- Purity : >95% by LCMS, with NMR and HRMS confirming structural integrity .

6-Bromo-N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine

- Synthesis: Reacted 6-bromo-4-chloroquinazoline with 4-(4-(trifluoromethyl)phenoxy)aniline in DMSO .

- Key Features: The trifluoromethylphenoxy group enhances electron-withdrawing effects and metabolic stability.

6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine

7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine

- Comparison: Substitution with a smaller cyclopropylmethyl group (vs.

Substituent Variations at Position 2 and Other Positions

N-Benzyl-6-bromo-4-methylquinazolin-2-amine

6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine

- Synthesis : Prepared via Buchwald-Hartwig coupling, yielding 78% .

- Features : Pyrazole substituents introduce hydrogen-bonding sites, improving solubility compared to cycloalkyl groups.

Functionalization via Cross-Coupling Reactions

The bromine at position 6 enables diverse modifications:

- Suzuki Coupling : Used to introduce benzo[d][1,3]dioxol-5-yl (58% yield) and imidazo[1,2-a]pyridin-6-yl groups (71–92% yield) .

- Buchwald-Hartwig Coupling: Applied for arylaminomethyl substitutions (e.g., N-(4-fluorobenzyl), 92.2% yield) .

Structural and Pharmacological Implications

Impact of Bromine at Position 6

- Electrophilicity: Enhances reactivity for cross-coupling, as demonstrated in derivatives like 6-(6-aminopyridin-3-yl)-N-substituted quinazolines .

- Steric and Electronic Effects : Bromine’s bulk and electron-withdrawing nature may influence kinase binding, as seen in CDC2-like kinase inhibitors .

Role of the Cyclopentyl Group

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.